molecular formula C26H28N4O3S B356573 2-(5,5-dimethyl-15-oxo-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(3-methylphenyl)acetamide CAS No. 846586-17-2

2-(5,5-dimethyl-15-oxo-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B356573
CAS No.: 846586-17-2
M. Wt: 476.6g/mol
InChI Key: KBTWSHJTELLBTH-UHFFFAOYSA-N
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Description

2-(8,8-dimethyl-4-oxo-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8,8-dimethyl-4-oxo-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, followed by the introduction of the acetamide group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the production process and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(8,8-dimethyl-4-oxo-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying various chemical reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may have applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(8,8-dimethyl-4-oxo-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the molecular targets involved. For example, in a biological context, the compound may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(8,8-dimethyl-4-oxo-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide lies in its specific combination of heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

CAS No.

846586-17-2

Molecular Formula

C26H28N4O3S

Molecular Weight

476.6g/mol

IUPAC Name

2-(5,5-dimethyl-15-oxo-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H28N4O3S/c1-5-7-20-29-22-18-11-16-14-33-26(3,4)12-19(16)28-24(18)34-23(22)25(32)30(20)13-21(31)27-17-9-6-8-15(2)10-17/h6,8-11H,5,7,12-14H2,1-4H3,(H,27,31)

InChI Key

KBTWSHJTELLBTH-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(C(=O)N1CC(=O)NC3=CC=CC(=C3)C)SC4=C2C=C5COC(CC5=N4)(C)C

Canonical SMILES

CCCC1=NC2=C(C(=O)N1CC(=O)NC3=CC=CC(=C3)C)SC4=C2C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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